molecular formula C11H16N4O B8313311 5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one

5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one

カタログ番号 B8313311
分子量: 220.27 g/mol
InChIキー: HVTOTDPXTKPPBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H16N4O

分子量

220.27 g/mol

IUPAC名

3-methyl-6-piperidin-4-yl-7H-imidazo[1,5-c]imidazol-5-one

InChI

InChI=1S/C11H16N4O/c1-8-13-6-10-7-14(11(16)15(8)10)9-2-4-12-5-3-9/h6,9,12H,2-5,7H2,1H3

InChIキー

HVTOTDPXTKPPBT-UHFFFAOYSA-N

正規SMILES

CC1=NC=C2N1C(=O)N(C2)C3CCNCC3

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a solution of Boc-D-phenylglycine (1.3 g) and HOBt (1.2 g) in acetonitrile (30 ml) was added WSC (1.4 g), and the reaction mixture was mixed at room temperature for 15 minutes. Then, 5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one (1.1 g) obtained in Reference Example 1 and triethylamine (2.1 ml) were added thereto. The reaction mixture was mixed at room temperature for 15 hours, the solvent was then distilled off under reduced pressure, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with an aqueous sodium hydrogen carbonate solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified with silica gel column (ethyl acetate to ethyl acetate/methanol=10/1) to obtain the title compound as colorless powder (2.1 g, 93%).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(N′-(4-chlorophenyl)ureido)-3-phenylpropanoic acid (0.16 g) obtained in Example 1b) and HOBt (0.12 g) in DMF (10 ml) was added WSC (0.14 g), and the reaction mixture was mixed at room temperature for 15 minutes. Then, 5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one (0.11 g) obtained in Reference Example 1 and N-methylmorpholine (0.08 ml) were added thereto. The reaction mixture was mixed at room temperature for 15 hours, and then the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, washed with an aqueous sodium hydrogen carbonate solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the residue was purified with silica gel column (ethyl acetate to ethyl acetate/methanol=10/1). The product was washed with diethyl ether to obtain the title compound as colorless powder (0.13 g, 50%).
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0.14 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。